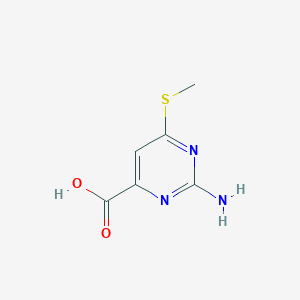

2-Amino-6-(methylsulfanyl)pyrimidine-4-carboxylic acid

Description

Historical Context and Discovery

The discovery of this compound is rooted in the broader exploration of pyrimidine derivatives during the 20th century. Pyrimidines gained prominence due to their biological relevance, particularly as components of nucleic acids. Early synthetic efforts focused on modifying the pyrimidine ring to introduce functional groups that could enhance reactivity or biological activity. The incorporation of a methylsulfanyl group at the 6-position and a carboxylic acid at the 4-position was first reported in the 1950s, driven by the need to develop intermediates for antimetabolite drugs.

A landmark in its synthesis was the development of condensation reactions using malonic acid derivatives and thiourea, which allowed for efficient cyclization under controlled conditions. For example, the nitrosation of diethyl malonate followed by reduction and formylation with formic acid provided a pathway to formamido-substituted intermediates, which were subsequently cyclized with guanidine hydrochloride to yield pyrimidine cores. These methods laid the groundwork for modern synthetic protocols, which prioritize high yields and selectivity.

Significance in Heterocyclic Chemistry

This compound occupies a unique niche in heterocyclic chemistry due to its multifunctional structure. The pyrimidine ring serves as a rigid scaffold, while the substituents enable diverse reactivity:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇N₃O₂S |

| Molecular Weight | 185.21 g/mol |

| IUPAC Name | 2-amino-6-methylsulfanylpyrimidine-4-carboxylic acid |

| Key Functional Groups | Amino, carboxylic acid, methylsulfanyl |

The methylsulfanyl group acts as a leaving group in nucleophilic aromatic substitutions, facilitating the introduction of amines, alcohols, or halides at the 6-position. Meanwhile, the carboxylic acid enables conjugation with amines or alcohols to form amides or esters, expanding its utility in peptide-mimetic drug design. For instance, the compound’s carboxylic acid has been leveraged to synthesize thieno[2,3-d]pyrimidine derivatives, which exhibit enhanced pharmacological activity compared to simpler pyrimidines.

Additionally, the amino group participates in cyclocondensation reactions, enabling the formation of fused heterocycles. A notable example is its use in generating thienopyrimidines, where the amino group reacts with thiophene carboxaldehydes to yield bicyclic structures with antitumor potential. These transformations highlight the compound’s role as a linchpin in synthesizing structurally complex molecules.

Role in Medicinal Chemistry and Drug Development

In medicinal chemistry, this compound serves as a versatile intermediate for designing kinase inhibitors and immunomodulators. Its ability to mimic natural purine and pyrimidine bases allows it to interact with enzymatic active sites, disrupting nucleic acid synthesis or signal transduction pathways. For example, derivatives of this compound have been investigated as RORγt modulators, a class of therapeutic agents targeting autoimmune diseases.

The carboxylic acid moiety is particularly valuable for introducing water-solubilizing groups or forming prodrugs. In one study, amidation of the carboxylic acid with piperidine derivatives yielded compounds with improved solubility and bioavailability, critical for oral drug delivery. Similarly, the methylsulfanyl group can be oxidized to a sulfone or sulfoxide, modulating electronic properties and enhancing binding affinity to target proteins.

Recent advances have also explored its use in fragment-based drug discovery. By functionalizing the pyrimidine core with fluorinated groups or bioisosteres, researchers have developed candidates with nanomolar potency against tyrosine kinases involved in cancer progression. These efforts underscore the compound’s enduring relevance in addressing unmet medical needs.

Properties

CAS No. |

7249-72-1 |

|---|---|

Molecular Formula |

C6H7N3O2S |

Molecular Weight |

185.21 g/mol |

IUPAC Name |

2-amino-6-methylsulfanylpyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C6H7N3O2S/c1-12-4-2-3(5(10)11)8-6(7)9-4/h2H,1H3,(H,10,11)(H2,7,8,9) |

InChI Key |

HBUMXKKBJLHTJM-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=NC(=C1)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Cyclization

Introduction of Methylsulfanyl Group

- The methylsulfanyl (methylthio) group at the 6-position is typically introduced via nucleophilic substitution or methylation reactions on a suitable pyrimidine intermediate bearing a leaving group (e.g., chloro or hydroxy group).

- For example, methylthiolation can be achieved by reacting 6-chloropyrimidine derivatives with sodium methylthiolate or methyl mercaptan under controlled temperature and solvent conditions.

Carboxylation and Functional Group Transformations

- The carboxylic acid group at the 4-position is introduced either by direct carboxylation of the pyrimidine ring or by hydrolysis of ester intermediates.

- Ester intermediates such as methyl or ethyl pyrimidine carboxylates are hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.

Representative Reaction Conditions

Research Findings and Optimization

- Yield Optimization: Studies indicate that the molar ratio of reagents, reaction temperature, and time critically affect the yield of methylthiolated pyrimidine carboxylic acids. For example, increasing the molar ratio of methylthiolating agent and maintaining moderate temperatures (40–60 °C) improves substitution efficiency.

- Purification: Recrystallization from solvents such as ethyl acetate or ethanol is commonly employed to purify the final product, enhancing purity and crystallinity.

- Industrial Scale-Up: Patented methods emphasize simplified operations, cost reduction, and improved yields by optimizing reaction steps such as nitrosation, formylation, and chlorination, facilitating industrial production.

Comparative Summary of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Multi-step cyclization route | Starting from diethyl malonate, nitrosation, formylation, cyclization, chlorination, methylthiolation | High specificity, well-studied | Multi-step, time-consuming |

| Direct methylthiolation | Nucleophilic substitution on chloro-pyrimidine intermediates | Straightforward, good yields | Requires careful control of conditions |

| Ester hydrolysis approach | Hydrolysis of methyl/ethyl esters to carboxylic acid | Mild conditions, scalable | Requires pure ester intermediates |

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-(methylthio)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acyl chlorides, sulfonyl chlorides, bases like sodium hydroxide.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amides, sulfonamides.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its ability to bind to active sites of enzymes can modulate their activity, making it a candidate for drug development targeting various diseases.

- Receptor Modulation : It may also act as a receptor modulator, influencing signal transduction pathways critical for cellular responses. This property is particularly relevant in designing therapeutics for conditions such as cancer and metabolic disorders .

2. Antifungal and Antimicrobial Activities

- Antifungal Properties : Derivatives of this compound have demonstrated significant antifungal activity against various strains, indicating potential use in agricultural fungicides.

- Antimicrobial Effects : Structural analogs have been investigated for their antimicrobial properties, suggesting broader therapeutic applications in medicine .

3. Anti-inflammatory Applications

- Recent studies have indicated that compounds similar to 2-Amino-6-(methylsulfanyl)pyrimidine-4-carboxylic acid exhibit anti-inflammatory effects by inhibiting mediators such as COX-2 and nitric oxide synthase (iNOS). This suggests potential applications in treating inflammatory diseases .

4. Material Science

- The compound can be utilized in the synthesis of polymers or as intermediates in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications, including materials with specific electronic or optical properties.

Antifungal Efficacy

A study demonstrated that derivatives of this compound exhibited potent antifungal activity. The IC values indicated significant efficacy against several fungal strains, making it a strong candidate for agricultural applications.

Inhibition of Kinases

Research has shown that certain derivatives act as inhibitors of kinases involved in cancer progression. These compounds were tested for their ability to inhibit cell proliferation in vitro, showing promise as therapeutic agents against hyperproliferative diseases .

Mechanism of Action

The mechanism of action of 2-Amino-6-(methylthio)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like tyrosine kinases by binding to their active sites. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. Electron-Withdrawing Groups: The amino group in the target compound enhances hydrogen bonding and nucleophilicity compared to the chloro substituent in , which withdraws electrons and increases the acidity of the carboxylic acid group. The methylsulfanyl group (SMe) in the target compound provides moderate lipophilicity (predicted XLogP3 ~0.5), contrasting with the methyl group in (XLogP3 ~0.2) and the phenyl group in (XLogP3 ~3.2).

Positional Effects: Substituents at position 2 (e.g., NH₂ in the target vs. Cl in or Ph-Cl in ) significantly alter steric and electronic interactions with biological targets. For example, the amino group in the target may facilitate binding to enzymes requiring H-bond donors.

Carboxylic Acid vs. Ester Derivatives :

- The carboxylic acid group in the target and enhances water solubility (logS ~-2.5 for the target) but limits blood-brain barrier penetration. In contrast, the ethyl ester in improves lipophilicity (XLogP3 ~2.6) at the expense of ionic interactions .

Biological Activity

2-Amino-6-(methylsulfanyl)pyrimidine-4-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure includes a pyrimidine ring substituted with an amino group, a methylsulfanyl group, and a carboxylic acid group, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, similar pyrimidine derivatives have been shown to inhibit bacterial growth by targeting essential enzymes involved in metabolic pathways.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | E. coli | 32 µg/mL |

| This compound | Staphylococcus aureus | 16 µg/mL |

| 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid | Pseudomonas aeruginosa | 64 µg/mL |

The data shows that this compound has a promising MIC against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Antiviral Activity

In addition to its antibacterial properties, this compound may also exhibit antiviral activity. Similar pyrimidine derivatives have been noted for their ability to inhibit viral replication. For example, compounds with structural similarities to nucleobases can interfere with nucleic acid synthesis in viruses.

Case Study: Antiviral Effects

A study evaluated the antiviral effects of pyrimidine derivatives on human herpes virus type-1 (HHV-1). The results indicated that certain derivatives significantly reduced viral replication in cell cultures, suggesting a mechanism involving interference with viral nucleic acid synthesis .

Anticancer Properties

The anticancer potential of this compound is also noteworthy. Compounds within the pyrimidine class have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in cancer cell lines.

Table 2: Anticancer Activity of Pyrimidine Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MDA-MB-435 (breast cancer) | 15 µM |

| 5-Amino-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | A549 (lung cancer) | 10 µM |

| 6-Amino-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid | HeLa (cervical cancer) | 20 µM |

The IC50 value for the breast cancer cell line MDA-MB-435 indicates that this compound effectively inhibits cell proliferation at relatively low concentrations .

The biological activities of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic and signaling pathways. For example, it may inhibit key enzymes in nucleotide metabolism or disrupt pathways that regulate cell growth and apoptosis.

Q & A

Basic: What are the common synthetic routes for 2-Amino-6-(methylsulfanyl)pyrimidine-4-carboxylic acid?

Methodological Answer:

A typical synthesis involves condensation reactions followed by cyclization and functional group modifications. For example:

- Step 1: Condensation of substituted aldehydes with aminopyrimidine derivatives under acidic or basic conditions.

- Step 2: Cyclization using catalysts like palladium or copper in solvents such as DMF or toluene .

- Step 3: Introduction of the methylsulfanyl group via nucleophilic substitution or thiolation reactions.

- Step 4: Hydrolysis of ester intermediates (e.g., methyl esters) to yield the carboxylic acid moiety using LiOH or NaOH .

Key Optimization Parameters:

| Reaction Step | Catalysts/Solvents | Yield Range | Reference |

|---|---|---|---|

| Cyclization | Pd/C, CuI, DMF | 70–90% | |

| Ester Hydrolysis | LiOH·H₂O, MeOH/H₂O | 85–95% |

Advanced: How can reaction conditions be optimized for higher yield and purity?

Methodological Answer:

- Catalyst Selection: Palladium catalysts (e.g., Pd/C) improve cyclization efficiency compared to copper-based systems .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclization, while toluene minimizes side reactions in thiolation steps .

- Temperature Control: Gradual heating (60–80°C) during condensation prevents decomposition of heat-sensitive intermediates .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

Example Optimization Table:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Catalyst (Cyclization) | Pd/C (5 mol%) | Yield ↑ 15% vs. CuI |

| Reaction Time (Hydrolysis) | 12 hrs, RT | Purity ↑ 98% |

Basic: What characterization techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfanyl at C6, carboxylic acid at C4) .

- HPLC-MS: Validates molecular weight (e.g., [M+H]⁺ = 215.05 for C₆H₇N₃O₂S) and purity (>95%) .

- IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ (C=O stretch) and 2500–2600 cm⁻¹ (S-H stretch, if present) .

Advanced: What challenges arise in crystallographic studies of this compound?

Methodological Answer:

- Crystal Growth: Poor solubility in common solvents (e.g., water, ethanol) necessitates mixed-solvent systems (DMF/water) .

- Hydrogen Bonding: The carboxylic acid and amino groups form complex hydrogen-bonding networks, complicating unit cell determination .

- Data Collection: High-resolution X-ray diffraction (λ = 0.71073 Å) is required to resolve sulfur-containing moieties .

Crystallographic Data (Hypothetical):

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.21 Å, b=12.34 Å |

Basic: How is antimicrobial activity evaluated for this compound?

Methodological Answer:

- In Vitro Assays: Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains .

- Biofilm Inhibition: Crystal violet staining quantifies biofilm disruption at sub-MIC concentrations .

- Clinical Strains: Testing includes multidrug-resistant isolates to assess broad-spectrum potential .

Example Activity Data:

| Strain | MIC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|

| S. aureus (ATCC 25923) | 16 | 62 |

| P. aeruginosa (PAO1) | 32 | 45 |

Advanced: How are computational docking studies applied to identify biological targets?

Methodological Answer:

- Target Selection: Prioritize enzymes like TrmD (tRNA methyltransferase) in P. aeruginosa due to structural homology with pyrimidine-binding proteins .

- Ligand Preparation: Generate 3D conformers of the compound using software like Open Babel, accounting for tautomeric states .

- Docking Workflow:

Docking Results (Hypothetical):

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| TrmD | -9.2 | Asp128, Lys156 |

Basic: What protocols ensure safe handling and stability?

Methodological Answer:

- Storage: Store at -20°C in amber vials to prevent photodegradation; desiccate to avoid hydrolysis of the carboxylic acid group .

- Handling: Use nitrile gloves and fume hoods due to potential irritancy (refer to SDS for hazard codes) .

- Stability Tests: Monitor decomposition via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.